molecular formula C13H12BrNO3 B2828808 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396814-90-6

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2828808
CAS No.: 1396814-90-6
M. Wt: 310.147
InChI Key: XQMINRHSWBIKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic benzamide derivative of interest in pharmaceutical and life science research. Compounds within this chemical class, particularly salicylanilide derivatives, have demonstrated significant potential in biological investigations. Recent studies on closely related N-(2-bromophenyl)-2-hydroxy-benzamide derivatives have shown promising in vitro antimicrobial activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported in the range of 2.5–5.0 mg/mL . The anti-inflammatory potential of this class of compounds is also a key area of investigation. Research on analogous structures has shown potent inhibitory activity against proteinases like trypsin, with IC50 values (0.04–0.07 mg/mL) significantly lower than those of conventional anti-inflammatory agents such as acetylsalicylic acid, suggesting a potentially superior efficacy in modulating protease-driven inflammatory processes . The molecular structure of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide incorporates multiple pharmacophores: a 2-bromo-substituted benzamide core, a furan heterocycle, and a 2-hydroxyethyl linker. The furan ring, a common motif in bioactive molecules, can contribute to the compound's electronic profile and its ability to engage in key interactions with biological targets. Researchers are exploring these compounds for their potential to act on multiple pathways, which may include the stabilization of cell membranes or modulation of inflammatory responses . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMINRHSWBIKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the bromination of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide. This can be achieved through the reaction of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives with different substituents.

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzylamine.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents on Benzamide Molecular Weight (g/mol) Notable Features
2-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide - 2-Br
- N-linked 2-(furan-3-yl)-2-hydroxyethyl
310.15 Hydroxyl group enhances solubility; furan-3-yl may influence π-π interactions.
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide - 4-Br, 3-CH₃
- N-linked furan-2-ylmethyl
294.14 Methyl group increases hydrophobicity; furan-2-yl position alters electronic effects.
3-Bromo-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide - 3-Br
- Hydrazine-linked furan-2-ylmethylene
350.17 Hydrazine linker introduces conformational rigidity; potential for metal coordination.
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide - 5-Br, 2-Cl
- Coumarin-linked phenyl
455.69 Coumarin moiety adds fluorescence properties; dual halogens enhance reactivity.
Key Observations:
  • Halogen Position : Bromine at position 2 (target compound) vs. positions 3–5 (analogs) affects electronic distribution and steric hindrance. For instance, 3-bromo derivatives (e.g., ) may exhibit distinct hydrogen-bonding patterns compared to 2-bromo analogs .
  • Furan Orientation : Furan-3-yl vs. furan-2-yl substituents alter π-electron delocalization. Furan-3-yl groups may enhance intermolecular interactions with aromatic systems in biological targets .
  • Linker Flexibility : Hydroxyethyl (target compound) vs. hydrazine () or methylene () linkers influence conformational dynamics. Hydroxyethyl groups improve aqueous solubility but may reduce membrane permeability .

Hydrogen Bonding and DFT Studies

Experimental and DFT analyses of analogs such as 2-bromo-N-(pyrazolyl)benzamide () reveal that bromine and hydroxyl groups participate in strong hydrogen bonds (e.g., O–H···N and N–H···O), stabilizing crystal lattices and enhancing thermodynamic stability. The furan oxygen in the target compound likely acts as a hydrogen-bond acceptor, similar to observations in 4-bromo-N-(furan-2-ylmethyl)benzamide . Electrostatic contributions dominate stabilization energies in these systems .

Biological Activity

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a furan ring, and a hydroxyethyl group, which contribute to its unique chemical properties. The molecular formula is C12H12BrN2O3C_{12}H_{12}BrN_{2}O_{3} and it has a molecular weight of 303.14 g/mol.

The primary biological activity of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is attributed to its inhibition of quorum sensing in bacteria.

Target Receptors

  • LuxR-type receptor in Acinetobacter baumannii (AbaR)
  • Quorum-sensing repressor in Pseudomonas aeruginosa (QscR)

Mode of Action

The compound acts as an active inhibitor of these targets, leading to decreased virulence in pathogenic bacteria through disruption of their communication systems. This inhibition can significantly reduce the ability of bacteria to form biofilms and express virulence factors, making it a promising candidate for developing new antimicrobial agents.

Antimicrobial Properties

Research indicates that 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide exhibits notable antimicrobial activity against various bacterial strains. Its ability to inhibit quorum sensing suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. The furan ring and hydroxyethyl group may interact with specific enzymes or receptors involved in cancer cell proliferation and survival. These interactions could lead to apoptosis (programmed cell death) in cancer cells, providing a basis for further investigation into its therapeutic potential.

Research Findings and Case Studies

A series of scientific investigations have been conducted to evaluate the biological activity of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide:

  • In vitro Studies :
    • Various assays have demonstrated the compound's effectiveness in inhibiting bacterial growth and biofilm formation.
    • Cancer cell lines treated with this compound showed reduced proliferation rates compared to untreated controls.
  • Mechanistic Studies :
    • Studies indicate that the compound may downregulate key proteins involved in cell signaling pathways associated with inflammation and cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamideSimilar furan and hydroxyethyl groupsAntimicrobial, anticancer
N-(4-bromophenyl)benzamideLacks furan groupLimited biological activity
Benzamide derivativesVarying substitutionsDiverse pharmacological profiles

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?

The synthesis typically involves multi-step reactions, including amide bond formation and bromination. Key steps include:

  • Amide coupling : Reacting 2-bromobenzoic acid derivatives with 2-(furan-3-yl)-2-hydroxyethylamine under conditions optimized for carbodiimide-mediated coupling (e.g., DCC or EDC with DMAP as a catalyst) .
  • Bromination control : Ensuring regioselectivity by using solvents like DMF or DMSO at controlled temperatures (e.g., 0–25°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. How can the structural identity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the presence of the furan ring (δ ~7.3–7.5 ppm for furan protons) and hydroxyethyl group (δ ~3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C13_{13}H12_{12}BrNO3_3) .
  • X-ray crystallography : If single crystals are obtained, SHELXL or WinGX software can refine the structure .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens include:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorescence-based protocols to measure IC50_{50} values .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Solubility studies : Measure logP values via HPLC to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Functional group variation : Synthesize analogs with modified furan substituents (e.g., 3-cyano or thiophene replacements) and compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like ATP-binding pockets .
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Validation : Cross-validate X-ray data (e.g., using ORTEP-3 for thermal ellipsoid visualization) with DFT-optimized geometries (B3LYP/6-31G**) .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify discrepancies in hydrogen-bonding networks .
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands to correct for twinning or disorder in crystals .

Q. How can reaction mechanisms for key transformations (e.g., amide hydrolysis) be elucidated?

  • Kinetic studies : Monitor pH-dependent hydrolysis rates via UV-Vis spectroscopy and fit data to a first-order kinetic model .
  • Isotopic labeling : Use 18^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into products via MS .
  • Computational modeling : Perform transition-state optimization with Gaussian 16 to identify rate-determining steps .

Q. What experimental designs mitigate challenges in biological activity reproducibility?

  • Batch consistency : Implement QC protocols (e.g., HPLC purity >98%, NMR lot-to-lot comparison) .
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell passages .
  • Data normalization : Apply Z-score transformation to account for plate-to-plate variability in high-throughput screens .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExpected Outcomes
1^1H NMRSolvent: CDCl3_3; Reference: TMSFuran protons: 7.3–7.5 ppm (multiplet)
HRMSIonization: ESI+; Resolution: 30,000[M+H]+^+ at m/z 310.0 (C13_{13}H12_{12}BrNO3_3)
X-raySoftware: SHELXL; R-factor: <0.05Crystallographic coordinates in .cif format

Q. Table 2. Reaction Optimization Variables for Synthesis

StepVariables TestedOptimal Conditions
Amide couplingSolvent (DMF vs. THF), Temp (0–40°C)DMF, 25°C, 12 h (Yield: 82%)
BrominationReagent (NBS vs. Br2_2), CatalystNBS, AIBN, CCl4_4, 60°C, 2 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.